3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione
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Overview
Description
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrrolo[1,2-c]imidazole family of compounds, which have been shown to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, it has been reported to exhibit antioxidant activity.
Advantages And Limitations For Lab Experiments
One advantage of using 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione in lab experiments is its potential antitumor activity. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.
Future Directions
There are several future directions for research on 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for cancer therapy. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. Additionally, research could be conducted on its potential as an antioxidant and its effects on other physiological processes.
Synthesis Methods
The synthesis of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been reported in the literature. One method involves the reaction of 2-cyanoacetamide with thiourea in the presence of a base, followed by cyclization with an aldehyde. Another method involves the reaction of 2-cyanoacetamide with an aldehyde in the presence of thiourea and a base, followed by cyclization.
Scientific Research Applications
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit antibacterial, antifungal, and antiviral activity.
properties
CAS RN |
13591-06-5 |
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Product Name |
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C6H6N2O2S/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11) |
InChI Key |
BCIFEPDUHRNYRJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2C1C(=O)NC2=S |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC2=S |
synonyms |
1H-Pyrrolo[1,2-c]imidazole-1,5(6H)-dione,tetrahydro-3-thioxo-(9CI) |
Origin of Product |
United States |
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